molecular formula C15H18N2O2 B2814810 N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide CAS No. 2305272-29-9

N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide

Cat. No. B2814810
CAS RN: 2305272-29-9
M. Wt: 258.321
InChI Key: HRIBFBAPNUXMJW-UHFFFAOYSA-N
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Description

N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide, also known as MI-219, is a small molecule inhibitor that targets the MDM2-p53 interaction. This interaction is crucial for the regulation of the p53 tumor suppressor protein, which plays a critical role in preventing the formation and progression of cancer.

Mechanism of Action

N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide works by binding to the hydrophobic pocket of MDM2, which is responsible for binding to p53. By binding to MDM2, N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide disrupts its interaction with p53, leading to the stabilization and activation of p53. Activated p53 can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide induces the activation of p53, leading to the induction of cell cycle arrest and apoptosis. N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide has been shown to sensitize cancer cells to chemotherapy, leading to increased efficacy of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study in vitro and in vivo. N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide has also shown promising results in preclinical studies, indicating its potential for use in cancer therapy. However, N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide has some limitations, including its low solubility and stability, which can affect its efficacy and bioavailability.

Future Directions

There are several future directions for the study of N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide. One potential direction is the development of more potent and selective MDM2 inhibitors that can overcome the limitations of N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide. Another direction is the investigation of the combination of N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide with other cancer therapies, such as chemotherapy and radiotherapy, to enhance their efficacy. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide can provide valuable insights into its efficacy and safety in humans. Overall, the study of N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide has the potential to lead to the development of novel cancer therapies that can improve the outcomes of cancer patients.

Synthesis Methods

N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide can be synthesized using a multistep process involving the reaction of several chemical intermediates. The synthesis involves the use of various reagents and solvents, including ethyl acetate, acetic anhydride, and triethylamine. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide has been extensively studied for its potential use in cancer therapy. Several studies have shown that N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide can effectively inhibit the MDM2-p53 interaction, leading to the activation of p53 and the induction of cell cycle arrest and apoptosis in cancer cells. N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide has shown promising results in preclinical studies, demonstrating efficacy in various cancer types, including breast, lung, and colon cancer.

properties

IUPAC Name

N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-14(18)16-11(3)15(19)17-10(2)9-12-7-5-6-8-13(12)17/h4-8,10-11H,1,9H2,2-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIBFBAPNUXMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C(C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide

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